

physical and chemical properties of 2-(5-Bromopyridin-2-yl)propan-2-ol

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Compound of Interest

Compound Name: 2-(5-Bromopyridin-2-yl)propan-2-ol

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An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(5-Bromopyridin-2-yl)propan-2-ol**, a key building block in medicinal chemistry and drug development. This document includes tabulated physical and chemical data, a detailed experimental protocol for its synthesis, and an analysis of its expected spectral characteristics.

Core Physical and Chemical Properties

2-(5-Bromopyridin-2-yl)propan-2-ol is a halogenated pyridine derivative with a tertiary alcohol functional group. These features make it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activity.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BrNO	[1][2][3]
Molecular Weight	216.08 g/mol	[1][2][3]
CAS Number	290307-40-3	[1][2][3]
Appearance	Liquid	[4]
Boiling Point	281.5 ± 25.0 °C at 760 mmHg	
Density	1.5 ± 0.1 g/cm ³	
Flash Point	124.0 ± 23.2 °C	
Purity	Typically ≥97%	[1][4]
Solubility	Soluble in most organic solvents.	
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6]	

Synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol

The synthesis of **2-(5-Bromopyridin-2-yl)propan-2-ol** can be effectively achieved via a Grignard reaction. This involves the formation of a pyridyl Grignard reagent from 2,5-dibromopyridine, followed by its reaction with acetone. The following protocol is adapted from established methods for similar pyridine derivatives.[7][8][9][10]

Experimental Protocol: Synthesis via Grignard Reaction

Materials and Reagents:

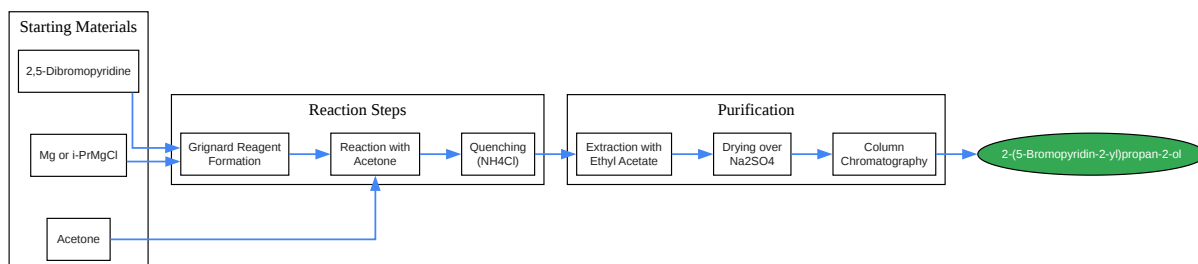
- 2,5-Dibromopyridine
- Magnesium turnings
- Isopropylmagnesium chloride (as an alternative for Grignard exchange)

- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Acetone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Iodine (for initiation)
- Inert gas (Argon or Nitrogen)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried to exclude moisture. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine to activate the magnesium surface.
 - A solution of 2,5-dibromopyridine (1 equivalent) in anhydrous THF is added dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.
 - Alternatively, an exchange reaction can be performed by cooling a solution of 2,5-dibromopyridine in anhydrous THF to 0-15°C and slowly adding isopropylmagnesium chloride (1.1 equivalents).[\[9\]](#)
 - The reaction mixture is stirred until the magnesium is consumed or the exchange is complete, resulting in the formation of the Grignard reagent, (5-bromopyridin-2-yl)magnesium bromide.
- Reaction with Acetone:

- The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.
- A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
 - The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
 - The solvent is removed under reduced pressure to yield the crude product.
 - The crude **2-(5-Bromopyridin-2-yl)propan-2-ol** can be purified by column chromatography on silica gel.



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Caption: Synthetic workflow for **2-(5-Bromopyridin-2-yl)propan-2-ol**.

Spectral Data and Interpretation

While experimental spectra for **2-(5-Bromopyridin-2-yl)propan-2-ol** are not readily available in the public domain, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propan-2-ol group.

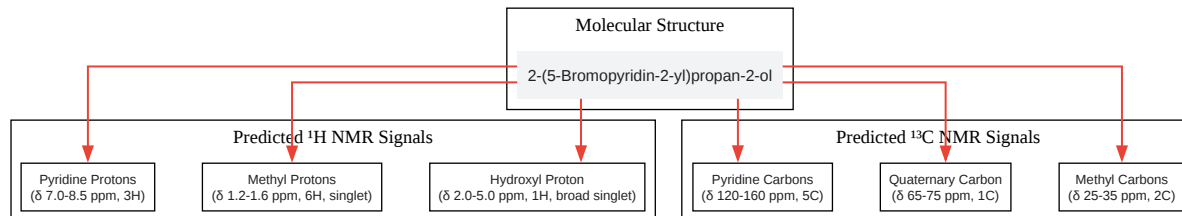
- **Pyridine Protons (3H):** Three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the bromine atom at the 5-position and the propan-2-ol group at the 2-position, these protons will be in different chemical environments and will exhibit spin-spin coupling.
- **Methyl Protons (6H):** A singlet in the aliphatic region (typically δ 1.2-1.6 ppm) corresponding to the two equivalent methyl groups of the propan-2-ol moiety.

- Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 2.0-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

- Pyridine Carbons (5C): Five distinct signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced.
- Quaternary Carbon (1C): A signal corresponding to the carbon atom of the propan-2-ol group attached to the pyridine ring and the hydroxyl group (typically δ 65-75 ppm).
- Methyl Carbons (2C): A single signal for the two equivalent methyl carbons (typically δ 25-35 ppm).



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Caption: Predicted NMR spectral features.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

- C-H Stretch (sp^3): Absorption bands just below 3000 cm^{-1} due to the methyl groups.
- C-H Stretch (sp^2): Absorption bands just above 3000 cm^{-1} corresponding to the pyridine ring C-H bonds.
- C=C and C=N Stretch: Aromatic ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A strong absorption in the $1100\text{-}1200\text{ cm}^{-1}$ range due to the tertiary alcohol.
- C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm^{-1} .

Mass Spectrometry (Predicted)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

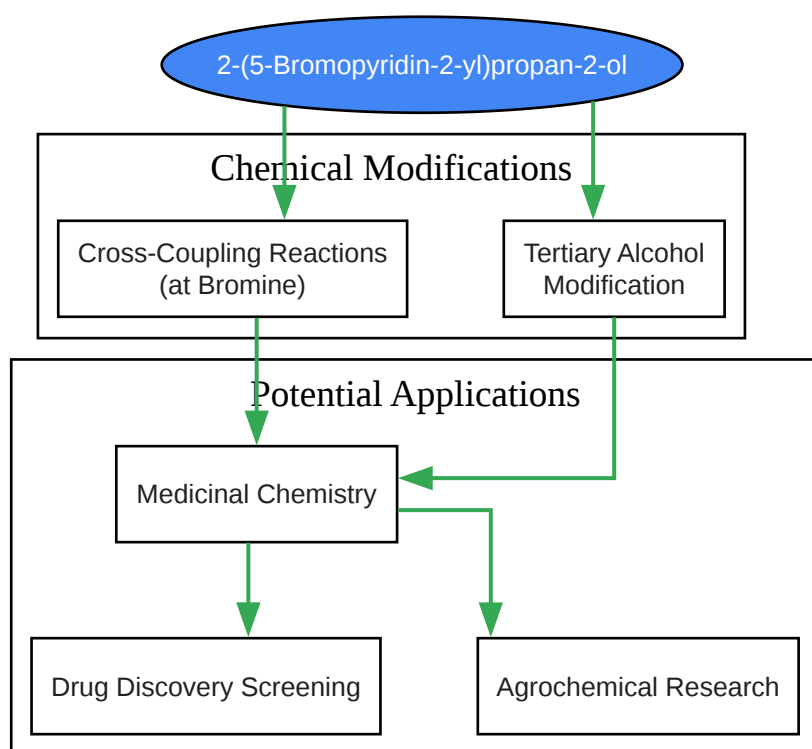
- Molecular Ion Peak (M^+): The molecular ion peak is expected at m/z 216 and 218 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).
- Major Fragmentation Pathways:
 - Loss of a methyl group ($\bullet\text{CH}_3$) to give a fragment at m/z 201/203.
 - Loss of a water molecule (H_2O) from the molecular ion to give a fragment at m/z 198/200.
 - Cleavage of the C-C bond between the pyridine ring and the propan-2-ol group.

Safety and Handling

2-(5-Bromopyridin-2-yl)propan-2-ol should be handled with appropriate safety precautions in a well-ventilated area.^[5] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.^{[5][11]} Avoid inhalation of vapors and contact with skin and eyes.^{[5][11]} For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^{[5][12][13]}

Applications in Research and Drug Development

Pyridine and its derivatives are common scaffolds in many biologically active compounds and approved drugs. The presence of a bromine atom in **2-(5-Bromopyridin-2-yl)propan-2-ol** provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tertiary alcohol can also be modified or used to introduce specific steric and electronic properties. These characteristics make this compound a valuable starting material for the synthesis of novel small molecules for screening in drug discovery programs.



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Caption: Potential applications and derivatization pathways.

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